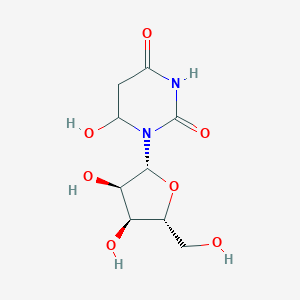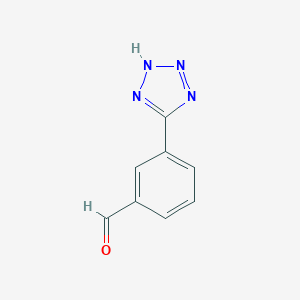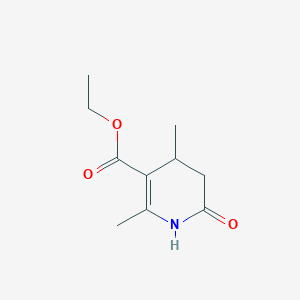![molecular formula C25H34FNO4 B159907 3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol CAS No. 125828-20-8](/img/structure/B159907.png)
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol is a synthetic compound that has garnered attention in the field of radiopharmaceuticals, particularly for its potential applications in positron emission tomography (PET) imaging. This compound is structurally related to diprenorphine, a potent opioid receptor antagonist, and has been modified to include a fluoropropyl group, which enhances its utility in imaging studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol typically involves the alkylation of nordiprenorphine with a fluoropropylating agent. One common method includes the use of 3-fluoropropyl tosylate as the fluoropropylating agent. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. Automated synthesis modules are often employed to ensure precision and reproducibility. These modules allow for the controlled addition of reagents and the maintenance of optimal reaction conditions, which are crucial for producing high-purity compounds suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen-containing functional groups.
Hydrolysis: The ester or amide bonds present in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in various chemical research studies.
Biology: The compound is utilized in studying the binding interactions with opioid receptors, providing insights into receptor-ligand dynamics.
Medicine: In the field of radiopharmaceuticals, this compound is employed as a PET imaging agent to visualize and quantify opioid receptor distribution in the brain. .
Mechanism of Action
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol exerts its effects primarily through its interaction with opioid receptors. The fluoropropyl group enhances its binding affinity and selectivity for these receptors. Upon binding, the compound acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways. This mechanism is crucial for its use in imaging studies, as it allows for the visualization of receptor distribution and density in the brain .
Comparison with Similar Compounds
Similar Compounds
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (β-CFT): Another fluorinated compound used in imaging studies, particularly for dopamine transporter imaging.
123I-FP-CIT: A radiolabeled compound used for imaging dopamine transporters in the diagnosis of Parkinson’s disease.
Uniqueness
3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol is unique due to its specific modification with a fluoropropyl group, which enhances its utility in PET imaging. This modification allows for better visualization and quantification of opioid receptors compared to other similar compounds. Additionally, its high binding affinity and selectivity for opioid receptors make it a valuable tool in both research and clinical settings .
Properties
CAS No. |
125828-20-8 |
|---|---|
Molecular Formula |
C25H34FNO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(3-fluoropropyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H34FNO4/c1-22(2,29)17-14-23-7-8-25(17,30-3)21-24(23)9-12-27(11-4-10-26)18(23)13-15-5-6-16(28)20(31-21)19(15)24/h5-6,17-18,21,28-29H,4,7-14H2,1-3H3/t17-,18-,21-,23-,24+,25-/m1/s1 |
InChI Key |
XNKPKLJCHQDNQO-AEXPAKOBSA-N |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Synonyms |
3-FPND N-(3-(18F)-fluoropropyl)-N-nordiprenorphine N-(3-fluoropropyl)-N-nordiprenorphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)




![Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI)](/img/structure/B159835.png)








